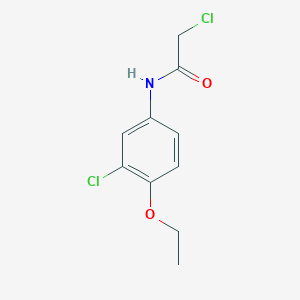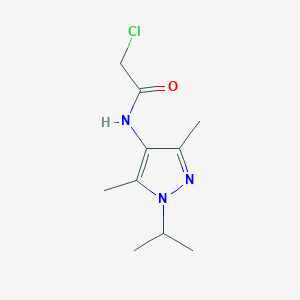![molecular formula C10H16N2O2 B7576065 N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B7576065.png)
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide, also known as OP-PVP, is a synthetic cathinone and a new psychoactive substance. It belongs to the class of pyrrolidinophenones and has been reported to have stimulant effects similar to those of other cathinones. OP-PVP has gained popularity in the recreational drug market due to its availability and potency. However, it has also been a subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, similar to other cathinones. This results in increased levels of dopamine in the brain, which leads to the stimulant effects of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide.
Biochemical and Physiological Effects:
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has been shown to increase heart rate, blood pressure, and body temperature in animals. It also increases locomotor activity and produces hyperactivity and stereotypy. N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has been reported to produce rewarding effects in animals, which may contribute to its potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in its pure form. It also has potent stimulant effects, which make it useful for studying the effects of dopamine reuptake inhibitors. However, N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide also has several limitations. It has a high potential for abuse and can produce adverse effects in animals. Therefore, caution must be exercised when using N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide in laboratory experiments.
Direcciones Futuras
There are several future directions for research on N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide. One potential area of research is the development of novel therapeutic agents based on the structure of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide. Another area of research is the development of methods to reduce the potential for abuse of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide. Additionally, more studies are needed to fully understand the mechanism of action and physiological effects of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide.
Métodos De Síntesis
The synthesis of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide involves the reaction of propan-2-yl propenoate with pyrrolidin-2-one in the presence of a catalyst. The resulting product is purified and crystallized to obtain N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide in its pure form. The synthesis of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide is relatively simple and can be achieved using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has been studied for its potential use in the treatment of various medical conditions. It has been reported to have anxiolytic, antidepressant, and analgesic effects. N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has also been studied for its potential use in the treatment of substance use disorders. Studies have shown that N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide can reduce drug-seeking behavior and withdrawal symptoms in animals.
Propiedades
IUPAC Name |
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-9(13)11-8(2)7-12-6-4-5-10(12)14/h3,8H,1,4-7H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMZZWRWQRWSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)


![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)

![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)

![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)

![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)